An In-depth Technical Guide to Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 89852-17-5)
An In-depth Technical Guide to Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 89852-17-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and physicochemical properties—conformational flexibility, the presence of two modifiable nitrogen centers, and favorable pharmacokinetic attributes—have cemented its role in a vast array of therapeutic agents. From antipsychotics and antidepressants to antihistamines and anticancer drugs, the piperazine moiety is a testament to the power of a versatile chemical framework. This guide delves into a specific, functionalized derivative, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, providing a comprehensive technical overview for researchers aiming to harness its potential.
Compound Profile: Methyl (2-methyl-3-oxopiperazin-2-yl)acetate
This section provides the fundamental physicochemical and structural information for the title compound.
| Property | Value |
| CAS Number | 89852-17-5[1][2] |
| Molecular Formula | C₇H₁₂N₂O₃[1][2] |
| Molecular Weight | 172.18 g/mol [1] |
| IUPAC Name | methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate |
| Synonyms | (3-Oxo-piperazin-2-yl)-acetic acid methyl ester, Methyl (3-oxopiperazin-2-yl)acetate, Methyl 2-(3-oxo-2-piperazinyl)acetate[1][2] |
| Appearance | Solid (predicted)[2] |
| Purity | Typically ≥95% from commercial suppliers |
Structural Representation:
Caption: Structure of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.
Synthesis and Manufacturing
A likely approach would start from an optically pure amino acid, which is converted into a 1,2-diamine. This diamine can then undergo annulation to form the desired 2,3-substituted piperazine ring system.[3][5]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the Diamine Precursor: The synthesis would likely commence with a protected form of alanine methyl ester. The ester would be reduced to the corresponding aldehyde, followed by reductive amination with a protected amine to yield a protected 1,2-diaminopropane derivative. The choice of protecting groups is crucial to ensure selective deprotection in later steps.
-
Step 2: Introduction of the Acetate Moiety: The less sterically hindered primary amine of the diamine precursor would be alkylated with methyl bromoacetate under basic conditions to introduce the methyl acetate side chain.
-
Step 3: Cyclization to the Piperazinone Core: Selective deprotection of one of the amino groups, followed by intramolecular cyclization, would form the 3-oxopiperazine ring. This amide bond formation could be facilitated by standard coupling reagents or by heating.
-
Step 4: Final Deprotection: Removal of the remaining protecting group would yield the target compound, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.
Causality in Experimental Choices:
-
Starting Material: The use of an optically pure amino acid as a starting material allows for the stereospecific synthesis of the target molecule.
-
Protecting Groups: Orthogonal protecting groups are essential to control the regioselectivity of the reactions and to allow for stepwise deprotection.
-
Reaction Conditions: The choice of reagents and reaction conditions at each step would be optimized to maximize yield and minimize side reactions.
Mechanism of Action: Inferred from the Piperazine Class
While the specific molecular targets of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate have not been explicitly elucidated in the available literature, the broad biological activities of piperazine derivatives offer insights into its potential mechanisms of action. Piperazine-containing compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Potential Signaling Pathway Interactions:
Caption: Potential mechanisms of action for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.
The diverse pharmacological profiles of piperazine derivatives suggest that Methyl (2-methyl-3-oxopiperazin-2-yl)acetate could exhibit activity in several key areas:
-
Central Nervous System (CNS): Many piperazine-containing drugs target CNS receptors, such as dopamine and serotonin receptors, and have applications as antipsychotics and antidepressants.[7]
-
Antimicrobial Activity: The piperazine scaffold is present in numerous antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
-
Anticancer Properties: Certain piperazine derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting cell cycle progression in cancer cells.
Applications in Drug Discovery
The structural features of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate make it an attractive starting point for the development of novel therapeutic agents. The presence of a chiral center, a reactive secondary amine, and a methyl ester group provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
| Therapeutic Area | Rationale |
| Neuropsychiatric Disorders | Based on the prevalence of the piperazine scaffold in CNS-active drugs, this compound could be a precursor for novel treatments for depression, anxiety, or schizophrenia.[7] |
| Infectious Diseases | The piperazine core is a known pharmacophore for antimicrobial and antifungal activity. Derivatives could be explored for their efficacy against a range of pathogens. |
| Oncology | The potential for piperazine derivatives to exhibit anticancer properties suggests that this compound could serve as a scaffold for the development of new chemotherapeutic agents. |
| Metabolic Diseases | Some piperazine derivatives have been investigated for their potential in treating metabolic disorders. Further derivatization could lead to compounds with activity in this area. |
Analytical Methodologies
The characterization and quality control of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate would rely on a combination of standard analytical techniques.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the arrangement of atoms in the molecule.[8][9][10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.[8][9][10][12] Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for separating it from any starting materials, byproducts, or impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely be employed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the amide and the ester, and the N-H bond of the secondary amine.
Self-Validating Protocol for Purity Assessment by HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines. The peak area of the main component should be greater than 95% of the total peak area for a high-purity sample.
Safety and Handling
Based on the GHS classification for the closely related compound "Methyl 2-(3-oxopiperazin-2-yl)acetate", the following safety precautions should be observed.[1]
GHS Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Ingestion: Do not eat, drink, or smoke when handling this compound.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Future Perspectives
Methyl (2-methyl-3-oxopiperazin-2-yl)acetate represents a promising, yet underexplored, building block in medicinal chemistry. Future research efforts should focus on:
-
Development of a robust and scalable synthesis: A well-documented and optimized synthetic route is crucial for making this compound more accessible to the research community.
-
Elucidation of its biological activity: A thorough screening of this compound against a panel of biological targets would help to identify its primary mechanism of action and potential therapeutic applications.
-
Library synthesis and structure-activity relationship (SAR) studies: The synthesis and biological evaluation of a library of derivatives will be essential for optimizing its pharmacological properties and identifying lead compounds for further development.
The continued exploration of functionalized piperazine scaffolds like Methyl (2-methyl-3-oxopiperazin-2-yl)acetate will undoubtedly contribute to the discovery of the next generation of innovative medicines.
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